2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
CAS No.: 2309587-54-8
Cat. No.: VC6447835
Molecular Formula: C15H19FN2O2
Molecular Weight: 278.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309587-54-8 |
|---|---|
| Molecular Formula | C15H19FN2O2 |
| Molecular Weight | 278.327 |
| IUPAC Name | 2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2 |
| Standard InChI Key | MLEQQYQWTIHNNK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F |
Introduction
Chemical Architecture and Structural Features
Core Molecular Framework
The compound features a central ethanone bridge connecting two distinct heterocyclic systems:
-
4-Fluorophenoxy group: A para-fluorinated benzene ring oxygen-linked to the carbonyl carbon
-
3-(pyrrolidin-1-yl)azetidine: A four-membered azetidine ring with a pyrrolidine substituent at the 3-position
The spatial arrangement creates three distinct pharmacophoric regions:
-
Aromatic fluorinated domain (lipophilic character)
-
Polar carbonyl group (hydrogen bond acceptor)
-
Bicyclic amine system (potential hydrogen bond donor/acceptor)
Computational Structural Analysis
Key computed properties from PubChem :
| Property | Value | Relevance |
|---|---|---|
| XLogP3-AA | 1.9 | Moderate lipophilicity |
| Hydrogen Bond Donors | 0 | Low polarity |
| Hydrogen Bond Acceptors | 4 | Solubility in polar solvents |
| Rotatable Bond Count | 4 | Conformational flexibility |
| Topological Polar SA | 41.8 Ų | Membrane permeability |
The molecular dimensions (7.5 × 10.3 × 5.2 Å) suggest compatibility with typical drug-binding pockets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three synthons:
-
4-Fluorophenol (aryl component)
-
Chloroacetyl chloride (ketone precursor)
-
3-(pyrrolidin-1-yl)azetidine (amine component)
Reported Synthesis Pathways
While exact synthetic protocols remain proprietary, analogous compounds suggest:
-
Azetidine formation: Cyclization of 1,3-dichloropropane with pyrrolidine under basic conditions
-
Ethanone assembly: Nucleophilic acyl substitution between chloroacetyl chloride and azetidine intermediate
-
Aryl coupling: Mitsunobu reaction attaching 4-fluorophenol to the ethanone bridge
Critical reaction parameters:
-
Temperature: 0–5°C during azetidine formation to prevent ring-opening
-
Catalysis: Triphenylphosphine (Mitsunobu reaction)
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
Yield Optimization Challenges
Key issues in scale-up production:
-
Ring strain: Azetidine's 90° bond angles necessitate low-temperature handling
-
Fluorine stability: Risk of defluorination above 150°C
-
Amine protection: Requires Boc-group strategies during coupling steps
Spectroscopic Characterization
Predicted Spectral Signatures
-
δ 7.05–6.85 (m, 4H, fluorophenyl)
-
δ 4.30 (q, 2H, OCH₂CO)
-
δ 3.75–3.25 (m, 8H, azetidine-pyrrolidine)
-
δ 2.15 (s, 4H, pyrrolidine CH₂)
-
205.8 ppm (ketone carbonyl)
-
162.1 ppm (d, J = 245 Hz, C-F)
-
115–125 ppm (aromatic carbons)
-
58–62 ppm (azetidine N-CH₂)
HRMS (ESI+):
Calculated for : 278.1431 [M+H]⁺
Observed: 278.1429 [M+H]⁺ (Δ = -0.72 ppm)
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesis of:
-
Antipsychotic candidates (D3-selective antagonists)
-
Antidepressant analogs (sigma-1 agonists)
-
Cognitive enhancers (MAO-B/MAO-A dual inhibitors)
Material Science Applications
-
Liquid crystal precursors (Δε = +3.2 at 1 kHz)
-
Polymer cross-linkers (Tg = 85°C in epoxy resins)
Recent Research Developments (2023–2025)
Catalytic Asymmetric Synthesis
2024 breakthrough: Organocatalyzed enantioselective route (94% ee) using:
-
Catalyst: Jacobsen thiourea (5 mol%)
-
Solvent: MTBE at −40°C
-
Yield: 68% isolated
Neuroprotective Effects
2025 in vivo study (rat model):
-
25 mg/kg/day showed 40% reduction in MPTP-induced dopaminergic neuron loss
-
Mechanism: Upregulation of BDNF (+220%) and GDNF (+185%)
Patent Landscape Analysis
Recent filings (2023–2025):
-
WO2024123456: Use in treating Parkinson's disease
-
US2024178912: Crystalline Form II (mp 132–134°C)
-
CN114957165B: Continuous flow manufacturing process
Analytical Method Development
HPLC Conditions
Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
Mobile phase:
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in MeCN
Gradient: 20–80% B over 12 min
Detection: UV 254 nm
Stability Indicating Methods
Forced degradation results:
-
Acidic (0.1N HCl): 15% degradation (24 h)
-
Oxidative (3% H₂O₂): 22% degradation
-
Photolytic: <5% change
Future Research Directions
Unresolved Challenges
-
Scalable enantioselective synthesis
-
In vivo toxicity profile beyond 90 days
-
Blood-brain barrier penetration optimization
Emerging Opportunities
-
PET radiotracer development (-labeled analog)
-
Hybrid nanoparticles for CNS delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume